N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a thioether linkage connecting the two aromatic systems. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key structural component that imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 4-methoxybenzyl chloride with 4-ethoxythiophenol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the thioether intermediate, 4-((4-methoxyphenyl)thio)methyl)phenol.
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Piperidine Ring Formation: : The thioether intermediate is then reacted with piperidine-1-carboxylic acid chloride in the presence of a base like triethylamine. This step forms the piperidine ring and attaches the carboxamide group to the nitrogen atom of the piperidine ring.
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Final Product Formation: : The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(((4-ethoxyphenyl)thio)methyl)piperidine-1-carboxamide: This compound is structurally similar but with the positions of the ethoxy and methoxy groups swapped.
N-(4-ethoxyphenyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: This compound has a hydroxy group instead of a methoxy group on one of the phenyl rings.
N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
Uniqueness
N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and the presence of both ethoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZRPKZQSTYFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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